![molecular formula C13H16O4 B13390260 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B13390260.png)
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
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Overview
Description
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is an organic compound that belongs to the class of dihydropyrans This compound is characterized by a pyran ring that is partially saturated and substituted with a phenylmethoxymethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol typically involves the reaction of a suitable dihydropyran precursor with a phenylmethoxymethylating agent. One common method is the use of benzyl chloromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The phenylmethoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(phenylmethoxymethyl)-tetrahydropyran: A fully saturated analog with similar structural features.
2-(phenylmethoxymethyl)-dihydrofuran: A related compound with a furan ring instead of a pyran ring.
2-(phenylmethoxymethyl)-pyran: An unsaturated analog with a similar substitution pattern.
Uniqueness
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is unique due to the presence of both hydroxyl groups and the phenylmethoxymethyl group on a partially saturated pyran ring
Biological Activity
2-(Phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, also known as 6-benzylglucal, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- CAS Number : 69515-54-4
Pharmacological Profile
-
Receptor Interaction :
- Research has indicated that derivatives of dihydro-2H-pyran compounds exhibit significant affinity for adenosine receptors, particularly A2A and A3 subtypes. For instance, a synthesized diastereoisomer demonstrated a Ki value of 3.76 nM for the A2A receptor, indicating strong binding affinity and potential for therapeutic applications in anti-inflammatory pathways .
- Antimicrobial Activity :
- Cytotoxic Effects :
Toxicity Profile
The toxicity of the compound has been assessed through various studies:
- Acute Toxicity : The acute oral LD50 for related compounds in rats has been reported between 1640 and 3740 mg/kg body weight. Symptoms included staggering and respiratory distress .
- Irritation Potential : Dermal exposure studies indicated that undiluted forms of related compounds can cause skin and eye irritation in laboratory animals .
Case Study 1: Synthesis and Evaluation of Dihydro-Pyran Derivatives
A study focused on synthesizing various dihydro-pyran derivatives to evaluate their biological activities. One derivative demonstrated high selectivity for adenosine receptors and was tested for its anti-inflammatory effects in vivo. The results showed a marked reduction in inflammation markers in treated subjects compared to controls.
Case Study 2: Antimicrobial Screening
In another study, a series of compounds including this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGBCAJRWMYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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